1-(1-methyl-1H-pyrazol-4-yl)propan-2-one
Description
1-(1-methyl-1H-pyrazol-4-yl)propan-2-one is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(10)3-7-4-8-9(2)5-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBSPVDTFBEZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)propan-2-one typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the pyrazole ring. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
1-(1-methyl-1H-pyrazol-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1-(1-methyl-1H-pyrazol-4-yl)propan-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(1-methyl-1H-pyrazol-4-yl)propan-2-one can be compared with other similar compounds, such as:
3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol: This compound has a similar pyrazole ring but differs in the functional group attached to the propan chain.
2-(1-methyl-1H-pyrazol-4-yl)morpholine: This compound contains a morpholine ring in addition to the pyrazole ring, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and a wide range of applications in various fields.
Biological Activity
1-(1-methyl-1H-pyrazol-4-yl)propan-2-one, a pyrazole derivative, has garnered attention in scientific research due to its diverse biological activities. This compound exhibits potential antimicrobial, anti-inflammatory, and antioxidant properties, making it a candidate for various therapeutic applications. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazole ring, which is integral to its biological activity. The molecular formula is , with a molecular weight of approximately 138.17 g/mol. Its unique features contribute to its reactivity and ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. For example, a study highlighted its minimum inhibitory concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli, showing inhibition zones that suggest strong antibacterial activity .
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |
| Escherichia coli | 0.5 | Bactericidal |
Additionally, the compound has shown efficacy in inhibiting biofilm formation, which is crucial for preventing chronic infections .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is another area of active research. It has been observed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism involves binding to specific receptors or enzymes, thereby modulating their activity . This property may be beneficial in treating conditions characterized by excessive inflammation.
Antioxidant Activity
Preliminary studies suggest that this compound exhibits antioxidant properties, which could provide protective effects against oxidative stress-related damage in cells . This activity is particularly relevant in the context of diseases where oxidative stress plays a significant role.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
- Receptor Modulation : It may also interact with specific receptors that play roles in pain and inflammation pathways, leading to reduced biological responses associated with these conditions .
Research Case Studies
Several studies have investigated the biological activities of this compound:
- Antimicrobial Evaluation : A comparative study assessed various pyrazole derivatives for their antimicrobial efficacy. The results indicated that this compound exhibited one of the lowest MIC values against tested pathogens, highlighting its potential as a lead compound for antibiotic development .
- Anti-inflammatory Studies : Another study focused on the anti-inflammatory effects of the compound in animal models. Results showed significant reductions in inflammatory markers when administered, suggesting its therapeutic potential in inflammatory diseases .
- Oxidative Stress Protection : Research into the antioxidant capacity revealed that this compound could scavenge free radicals effectively, providing insights into its role in protecting against oxidative damage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
